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Compound of Interest

Compound Name: Seneciphyllinine

Cat. No.: B201698 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Seneciphyllinine" yielded limited specific data. The available

scientific literature predominantly focuses on the closely related and structurally significant

pyrrolizidine alkaloid, Seneciphylline. This guide provides a comprehensive technical overview

of Seneciphylline, which is often studied as a representative of this class of compounds.

Introduction
Seneciphylline is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plants

of the Senecio genus, a member of the Asteraceae family.[1][2] PAs are known for their

significant biological activities, including hepatotoxicity, which makes them a subject of intense

research in toxicology, pharmacology, and drug development.[2][3] Structurally, Seneciphylline

is a macrocyclic diester. This architecture consists of a necine base (a pyrrolizidine core)

esterified by a dicarboxylic acid, known as a necic acid, to form a large ring structure.

Understanding the precise chemical structure and, critically, the stereochemistry of

Seneciphylline is fundamental to elucidating its mechanism of action and toxicological profile.

Chemical Structure and Stereochemistry
The systematic IUPAC name for Seneciphylline is (1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-

methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione.[4] This

nomenclature precisely defines both the connectivity and the three-dimensional arrangement of

the atoms.
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Key Structural Features:

Core Nucleus: A 12-membered macrocyclic diester of the retronecine-type.

Necine Base: The pyrrolizidine core provides the bicyclic amine foundation.

Necic Acid Moiety: A dicarboxylic acid that forms the macrocycle through ester linkages.

Key Functional Groups: The structure includes two ester carbonyls, a tertiary alcohol, and

two exocyclic double bonds, which are crucial for its reactivity and biological activity.

Stereochemistry: The biological activity of Seneciphylline is intrinsically linked to its specific

stereoconfiguration. The molecule contains multiple stereocenters and a geometrically

constrained double bond:

Chiral Centers: The absolute configurations at the chiral centers of the necine base are

specified in the IUPAC name as 1R and 7R. The stereocenter within the tricyclic system is

designated as 17R.

Geometric Isomerism: The ethylidene group at position 4 has a Z-configuration, as indicated

by the (4Z) descriptor in the IUPAC name.

This precise spatial arrangement is critical for its interaction with biological targets, such as

metabolic enzymes.

Quantitative Data
The structural elucidation of Seneciphylline is supported by extensive spectroscopic data.

General Properties
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Property Value Source

Molecular Formula C₁₈H₂₃NO₅

Molecular Weight 333.38 g/mol

Exact Mass 333.157623 Da

CAS Number 480-81-9

Appearance White powder

Melting Point 217 °C

Spectroscopic Data
The following tables summarize key spectroscopic data used for the identification and

characterization of Seneciphylline.

Table 2: Mass Spectrometry Data (Electron Ionization) Mass fragmentation patterns are crucial

for identifying the pyrrolizidine core structure.

m/z Interpretation

333 [M]⁺ (Molecular Ion)

220
Characteristic fragment from macrocyclic

diesters

136 Fragment representing the necine base moiety

120
Further fragmentation product of the necine

base

94 Core pyrrolizidine fragment

Table 3: NMR Spectroscopic Data (Representative Chemical Shifts in CDCl₃) ¹H and ¹³C NMR

are indispensable for determining the detailed connectivity and stereochemistry. Full

assignments are available in specialized literature.
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Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)

Ester Carbonyls (C=O) - ~165-175

Olefinic Protons/Carbons

(C=C)
~5.5 - 6.5 ~120-140

Necine Base Carbons - ~50-80

Methyl Protons/Carbons (CH₃) ~1.0 - 2.0 ~15-30

Tertiary Alcohol Carbon (C-OH) - ~70-80

Note on X-ray Crystallography: While X-ray crystallography is the definitive method for

determining absolute configuration, a publicly available crystallographic information file (CIF)

for Seneciphylline was not identified in the conducted search. The stereochemistry is well-

established through a combination of other spectroscopic methods and chemical correlation.

Experimental Protocols
The isolation and structural elucidation of Seneciphylline follow established methodologies for

natural product chemistry.

Isolation and Purification Protocol
This protocol outlines a general procedure for extracting PAs from plant material, such as dried

and ground Senecio vulgaris.

Extraction:

Macerate 1 kg of powdered, dried plant material with 5 L of ethanol or methanol at room

temperature for 48 hours.

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to

yield a crude residue.

Acid-Base Partitioning:
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Dissolve the crude residue in 2% sulfuric acid (H₂SO₄) to protonate the basic alkaloids,

making them water-soluble.

Wash the acidic solution with dichloromethane (DCM) or diethyl ether to remove neutral

and acidic lipids and pigments. Discard the organic layer.

Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide

(NH₄OH) to deprotonate the alkaloids.

Perform a liquid-liquid extraction of the basified aqueous solution with DCM or chloroform

(3 x 500 mL). The deprotonated alkaloids will move into the organic phase.

Purification:

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

evaporate the solvent to yield a crude alkaloid mixture.

Subject the crude mixture to column chromatography over silica gel, eluting with a

gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the individual

alkaloids.

Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing

Seneciphylline.

Further purification can be achieved using preparative HPLC if necessary to obtain the

compound with >95% purity.

Structural Elucidation Protocols
Mass Spectrometry (LC-MS/MS):

Objective: To determine the molecular weight and obtain fragmentation data for structural

clues.

Methodology: Dissolve a pure sample in a suitable solvent (e.g., methanol). Inject the

sample into an LC-MS/MS system, often using a C18 reversed-phase column with an

acetonitrile-water mobile phase.
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Analysis: Obtain the full scan mass spectrum to identify the molecular ion [M+H]⁺ at m/z

334.16. Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation

pattern. The presence of characteristic fragments at m/z 136, 120, and 94 confirms the

pyrrolizidine structure.

NMR Spectroscopy:

Objective: To obtain a complete assignment of all proton and carbon atoms to confirm the

constitution and relative stereochemistry.

Methodology: Dissolve 5-10 mg of pure Seneciphylline in deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard.

Experiments:

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling

constants (J-values), and integrations.

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique

carbon environments.

2D NMR (COSY, HSQC, HMBC): Perform a suite of two-dimensional experiments to

establish correlations. COSY reveals ¹H-¹H spin systems, HSQC correlates protons to

their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C

correlations, which is essential for piecing together the molecular skeleton.

Visualization
The following workflow diagram illustrates the logical steps involved in the isolation and

structural analysis of Seneciphylline.
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Figure 1: Workflow for Isolation and Structural Elucidation of Seneciphylline
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Caption: Workflow for Isolation and Structural Elucidation of Seneciphylline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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